molecular formula C19H25ClN6O B1683779 purvalanol A CAS No. 212844-53-6

purvalanol A

Cat. No. B1683779
M. Wt: 388.9 g/mol
InChI Key: PMXCMJLOPOFPBT-HNNXBMFYSA-N
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Description

Purvalanol A is a purine derivative anticancer compound that inhibits cyclin-dependent kinases (CDKs). It induces cell cycle arrest and apoptosis in breast cancer cells and is clinically used to increase the efficacy of co-administered chemotherapeutics by inhibiting breast cancer resistance protein (ABCG2) transport .


Synthesis Analysis

The synthesis of purvalanol A involves complex biochemical reactions. It has been shown to induce a reversible arrest in the progression of the G1 and G2 phase of the cell cycle, but does not prevent the completion of DNA synthesis in S-phase cells .


Molecular Structure Analysis

Purvalanol A has a molecular formula of C19H25ClN6O and a molecular weight of 388.9 g/mol . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 .


Chemical Reactions Analysis

Purvalanol A has been shown to induce apoptosis in various cancer cells. It also reverses cisplatin resistance in ovarian cancer cells by inducing reactive oxygen species (ROS) and triggering apoptosis and autophagy .


Physical And Chemical Properties Analysis

Purvalanol A is a solid crystalline substance with a molecular weight of 388.9 g/mol . It is a cell-permeable, potent, and selective inhibitor of CDKs .

Scientific Research Applications

Apoptosis and Autophagy in Cancer Cells

Purvalanol A has been identified as a potent inducer of apoptosis and autophagy in cancer cells, including colon, breast, and ovarian cancer cells. Its mechanism involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis and the activation of autophagy as a cell survival mechanism at early stages. For instance, in HCT116 colon cancer cells, Purvalanol A activated ER stress via upregulation of PERK, IRE1α gene expression, eIF-2α phosphorylation, and ATF-6 cleavage, leading to cell death through mitochondrial membrane potential loss, caspase-7 and caspase-3 activation, and PARP cleavage (Çoker-Gürkan et al., 2015).

Enhancement of Chemotherapeutic Efficacy

Purvalanol A has shown promise in enhancing the efficacy of chemotherapeutics like cisplatin in epithelial ovarian cancer (EOC) cells. It sensitized EOC cells to cisplatin by inducing apoptosis and autophagy through the generation of reactive oxygen species (ROS) and potentially modulating the ROS/Akt/mammalian target of rapamycin signaling pathway (Zhang et al., 2022).

Impact on Cell Cycle and Cancer Cell Growth

Studies have also highlighted the role of Purvalanol A in disrupting cell cycle progression and inducing cell death in cancer cells, such as prostate cancer cells, through modulation of the PI3K/AKT/mTOR signaling axis. This suggests its potential use in combination therapy to enhance the anticancer efficacy of existing treatments (Berrak et al., 2016).

Regulation of Polyamine Metabolism

In MCF-7 estrogen receptor-positive breast cancer cells, Purvalanol A induced apoptosis in a caspase-dependent manner, highlighting the involvement of polyamine metabolic regulation in its mechanism. The induction of polyamine catabolic enzymes and the modulation of Bcl-2 expression were key aspects of its apoptotic action (Obakan et al., 2013).

Interaction with Drug Efflux Transporters

The interaction of Purvalanol A with drug efflux transporters like ABCB1 and ABCG2 has been studied, revealing its potential pharmacokinetic behavior and implications for drug resistance in cancer treatment. Notably, the transplacental passage and potential interactions with efflux transporters underscore the complexity of its pharmacokinetics and the need for further research to optimize its therapeutic use (Hofman et al., 2016).

Safety And Hazards

Purvalanol A is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

Purvalanol A has shown promising results in inducing apoptosis and reversing cisplatin resistance in ovarian cancer cells . Future research could focus on further exploring its potential in cancer treatment and understanding its mechanism of action in more detail.

properties

IUPAC Name

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCMJLOPOFPBT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175553
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

purvalanol A

CAS RN

212844-53-6
Record name Purvalanol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212844-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purvalanol A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purvalanol A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURVALANOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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